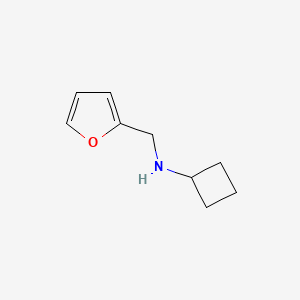

N-(furan-2-ylmethyl)cyclobutanamine

Description

Properties

CAS No. |

1092302-72-1 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)cyclobutanamine |

InChI |

InChI=1S/C9H13NO/c1-3-8(4-1)10-7-9-5-2-6-11-9/h2,5-6,8,10H,1,3-4,7H2 |

InChI Key |

DTWLVWHXWSHPMV-UHFFFAOYSA-N |

SMILES |

C1CC(C1)NCC2=CC=CO2 |

Canonical SMILES |

C1CC(C1)NCC2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutanamine Derivatives

The table below compares N-(furan-2-ylmethyl)cyclobutanamine with structurally related cyclobutanamine-based compounds from and :

Key Observations :

- Synthesis Efficiency : Cyclobutanamine derivatives generally exhibit low to moderate yields (33–60%), likely due to steric hindrance from the cyclobutane ring .

Tetrazole-Based Analogues

Key Observations :

- Pharmacological Potential: Tetrazole derivatives exhibit potent antimicrobial activity (e.g., Compound 6 inhibits bacterial growth at 4 µg/mL), whereas cyclobutanamine derivatives lack reported biological data .

- Synthetic Advantages : Tetrazole scaffolds are synthesized in higher yields (79–92%) due to optimized reaction conditions, contrasting with the challenging synthesis of cyclobutanamines .

Thiourea and Formamide Derivatives

and highlight thiourea and formamide compounds with furan-2-ylmethyl groups. These derivatives differ in hydrogen-bonding capacity and reactivity:

Key Observations :

- Structural Flexibility : Thiourea derivatives (e.g., 8b) exhibit diverse crystal packing modes, enabling tailored solid-state properties, whereas cyclobutanamines are conformationally restricted .

- Reactivity : Formamide derivatives undergo efficient microwave-assisted methylation (>90% conversion), suggesting that cyclobutanamines may require similar optimization for scalable synthesis .

Preparation Methods

General Synthetic Strategy

The synthesis of N-(furan-2-ylmethyl)cyclobutanamine typically involves:

- Nucleophilic substitution or reductive amination where cyclobutanamine acts as the nucleophile.

- Alkylation of cyclobutanamine with a furan-2-ylmethyl halide or equivalent electrophile to form the N-substituted product.

- Purification steps including extraction, washing, drying, and sometimes chromatographic techniques.

Preparation via Alkylation of Cyclobutanamine

A common approach is the direct alkylation of cyclobutanamine with a suitable furan-2-ylmethyl electrophile, such as furan-2-ylmethyl chloride or bromide.

- Cyclobutanamine is dissolved in a suitable solvent such as dichloromethane or anhydrous acetonitrile.

- A base such as pyridine or triethylamine is added to neutralize the generated acid.

- The furan-2-ylmethyl halide is added dropwise at low temperature (0–20 °C) to control the reaction rate and avoid side reactions.

- The mixture is stirred for several hours to ensure completion.

- The reaction mixture is then worked up by partitioning between aqueous acid and organic solvents, followed by washing, drying over anhydrous agents (e.g., magnesium sulfate or sodium sulfate), and solvent evaporation.

- The crude product is purified by column chromatography or recrystallization.

This method is supported by analogous procedures involving cyclobutanamine alkylation reported in literature, where yields around 70% are achievable under mild conditions using pyridine as base and dichloromethane as solvent.

Reductive Amination Route

An alternative synthesis involves reductive amination of cyclobutanamine with furan-2-carboxaldehyde:

- Cyclobutanamine and furan-2-carboxaldehyde are mixed in a solvent such as methanol or ethanol.

- The mixture is stirred to form an imine intermediate.

- A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is added to reduce the imine to the secondary amine.

- The reaction is typically carried out at room temperature or slightly elevated temperatures.

- Workup involves aqueous quenching, extraction, drying, and purification.

This method offers high selectivity and avoids the use of alkyl halides, thus reducing potential side reactions.

Purification and Characterization

- The product is isolated by extraction with ethyl acetate or diethyl ether.

- Washing steps with water and brine remove inorganic residues.

- Drying over anhydrous magnesium sulfate or sodium sulfate ensures removal of moisture.

- Final purification is achieved by vacuum evaporation and chromatographic techniques.

- Characterization is done by NMR (1H and 13C), mass spectrometry, and melting point analysis to confirm the structure and purity.

Data Table Summarizing Preparation Conditions

| Method | Reagents & Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation | Cyclobutanamine + furan-2-ylmethyl chloride + pyridine | Dichloromethane | 0–20 °C | 2.5 hours | ~70 | Mild conditions; requires base |

| Reductive Amination | Cyclobutanamine + furan-2-carboxaldehyde + NaBH(OAc)3 | Methanol or Ethanol | RT to 40 °C | Several hours | Variable | High selectivity; avoids halides |

| Extraction & Purification | Water, ethyl acetate washes, drying over MgSO4 or Na2SO4 | - | - | - | - | Standard organic workup and chromatography |

Research Findings and Notes

- The alkylation approach is straightforward but may require careful control of temperature and stoichiometry to prevent over-alkylation or side reactions.

- Reductive amination provides a cleaner route with fewer byproducts but requires the availability of furan-2-carboxaldehyde and a suitable reducing agent.

- Both methods preserve the cyclobutane ring and the furan heterocycle, which are sensitive to harsh conditions.

- Literature emphasizes the importance of neutralizing acidic byproducts during alkylation to improve yields and purity.

- No direct patents or publications specifically detail the preparation of N-(furan-2-ylmethyl)cyclobutanamine, but related amine alkylation and reductive amination techniques are well established and can be adapted.

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)cyclobutanamine, and what are the critical reaction parameters?

The compound can be synthesized via reductive amination using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen gas. Key steps include:

- Reacting cyclobutanamine with furan-2-carbaldehyde in the presence of Pd/NiO (1.1 wt%) at 25°C for 10 hours under H₂ .

- Purification via filtration and evaporation, yielding >90% purity. Optimization requires precise control of catalyst loading, solvent choice (e.g., ethanol or THF), and inert atmosphere to minimize side reactions.

Q. How is NMR spectroscopy employed to confirm the structure of N-(furan-2-ylmethyl)cyclobutanamine?

¹H NMR (400 MHz, CDCl₃) is critical for structural validation:

- Peaks at δ 6.34 ppm (dd, J = 3.1, 1.8 Hz) and δ 6.14 ppm (d, J = 3.1 Hz) confirm the furan ring protons .

- Cyclobutane protons appear as multiplets between δ 1.60–2.15 ppm.

- Methylenamine protons (N-CH₂-furan) resonate as singlets near δ 3.50–3.55 ppm. Comparative analysis with computational predictions (e.g., DFT) resolves ambiguities in peak assignments .

Q. What preliminary biological activities have been reported for this compound?

While direct studies on N-(furan-2-ylmethyl)cyclobutanamine are limited, structural analogs exhibit:

- MAO inhibition : Propargylamine derivatives (e.g., N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine) show dose-dependent MAO-B inhibition, suggesting potential neuroprotective effects .

- Receptor modulation : Halogenated analogs (e.g., N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine) interact with enzymes involved in neurotransmitter regulation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of N-(furan-2-ylmethyl)cyclobutanamine?

Density Functional Theory (DFT) calculations provide insights into:

- Electrophilic reactivity : The electron-rich furan ring increases susceptibility to electrophilic substitution at the 5-position .

- Conformational stability : The cyclobutane ring induces steric strain, favoring a puckered geometry that impacts binding to biological targets . Tools like Gaussian or ORCA are used to simulate transition states and optimize synthetic pathways .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies between NMR and X-ray data can arise from dynamic effects (e.g., ring puckering). Strategies include:

Q. How does structural modification of the cyclobutane or furan moieties alter biological activity?

Comparative studies with analogs reveal:

| Compound | Structural Variation | Activity Change |

|---|---|---|

| N-[(4-Bromo-3-fluorophenyl)methyl]cyclobutanamine | Halogen substitution | Enhanced enzyme inhibition |

| N-[(5-methylthiophen-2-yl)methyl]cyclobutanamine | Thiophene vs. furan | Reduced MAO-B selectivity |

| Key trends: |

- Electron-withdrawing groups (e.g., halogens) improve binding affinity.

- Larger heterocycles (e.g., thiophene) reduce metabolic stability .

Q. What methodologies elucidate the mechanism of MAO inhibition by N-(furan-2-ylmethyl)cyclobutanamine derivatives?

- Enzyme kinetics : Measure Kᵢ values via Lineweaver-Burk plots using purified MAO-A/MAO-B .

- Docking simulations : AutoDock Vina predicts binding poses in the MAO-B active site, highlighting interactions with flavin adenine dinucleotide (FAD) .

- In vivo assays : Monitor dopamine and serotonin levels in rodent models to assess functional inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.